4-(3,4-二甲基苯胺基)-6,7-二甲氧基-1H-喹唑啉-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dimethylaniline (3,4-DMA) is a primary arylamine . It is a crystalline solid at normal temperature and is considered an important raw material for vitamin B2 . It is mainly used as a dye intermediate and for organic synthesis .

Synthesis Analysis

3,4-Dimethylaniline has been used to study the electron donor-acceptor (EDA) interaction between 2,3-dicyano-1,4-naphthoquinone (DCNQ) and 3,4-dimethylaniline, in chloroform and dichloromethane . It can also be used for reactions with MoO (X)2 (dtc)2 (X = Cl or Br; dtc = diethyldithiocarbamate) in methanol to form ionic imido complexes .

Molecular Structure Analysis

The molecular formula of 3,4-Dimethylaniline is C8H11N . It is an aniline family member in which the hydrogen atom at the 3,4 position is substituted by a methyl group .

Chemical Reactions Analysis

3,4-Dimethylaniline has been used in the study of adsorption mechanisms. The isotherm studies confirmed that the adsorption of 3,4-DMA on both BC and BC-TiO2 composite agrees with the Langmuir and Toth adsorption models .

Physical And Chemical Properties Analysis

3,4-Dimethylaniline has a molecular weight of 121.18 g/mole . It is slightly soluble in water and soluble in alcohol . The melting point is 49-51 °C .

科学研究应用

强心活性

对喹唑啉酮的研究表明它们在强心应用中的潜力。例如,研究重点介绍了 2(1H)-喹唑啉酮的合成和正性肌力作用,其中包括喹唑啉核的修饰。这些化合物已显示出抑制心脏级分 III 环核苷酸磷酸二酯酶 (PDE-III) 并表现出正性肌力作用,一些类似物显示出与已建立的强心药相当的显着效力 (Bandurco 等,1987).

抗菌剂

喹唑啉酮衍生物因其抗菌特性而被探索。一项关于喹唑啉-4(3H)-酮衍生物合成的研究突出了它们作为有效抗菌剂的潜力。这些化合物是使用绿色化学原理合成的,强调效率、成本效益和环境友好性。这些衍生物对多种致病菌株表现出显着的抗菌活性,表明它们在解决抗生素耐药性方面的潜力 (Norouzi 等,2022).

细胞毒活性

喹唑啉酮衍生物对癌细胞系的细胞毒活性也是研究的重点。研究人员合成并评估了新型喹唑啉酮衍生物作为抗癌剂的潜力。这些化合物在各种癌细胞系中显示出有希望的细胞毒活性,表明它们在开发新的治疗剂中的效用 (Poorirani 等,2018).

合成方法和生物学重要性

喹唑啉酮骨架在药物化学中的多功能性是有据可查的。对喹唑啉酮合成最新进展的综述突出了创建这些化合物的各种策略和途径,强调了它们的广泛生物活性。这包括在抗疟疾、抗肿瘤、抗惊厥和抗炎应用中的作用,展示了喹唑啉酮骨架在药物发现中的潜力 (He 等,2014).

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione involves the reaction of 3,4-dimethylaniline with 2-chloro-6,7-dimethoxyquinazoline-4(3H)-one followed by the addition of sulfur to form the desired product.", "Starting Materials": [ "3,4-dimethylaniline", "2-chloro-6,7-dimethoxyquinazoline-4(3H)-one", "Sulfur" ], "Reaction": [ "Step 1: 3,4-dimethylaniline is reacted with 2-chloro-6,7-dimethoxyquinazoline-4(3H)-one in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide to form the intermediate 4-(3,4-dimethylanilino)-6,7-dimethoxyquinazoline-2-one.", "Step 2: Sulfur is added to the reaction mixture and the reaction is heated to form the desired product, 4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione.", "Step 3: The product is purified by recrystallization or column chromatography to obtain a pure compound." ] } | |

CAS 编号 |

901721-27-5 |

产品名称 |

4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |

分子式 |

C18H19N3O2S |

分子量 |

341.43 |

IUPAC 名称 |

4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |

InChI |

InChI=1S/C18H19N3O2S/c1-10-5-6-12(7-11(10)2)19-17-13-8-15(22-3)16(23-4)9-14(13)20-18(24)21-17/h5-9H,1-4H3,(H2,19,20,21,24) |

InChI 键 |

ZOIMFIZZMJZRTG-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2537062.png)

![5-methyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2537064.png)

![2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde](/img/structure/B2537068.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-6-ethyl-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2537069.png)

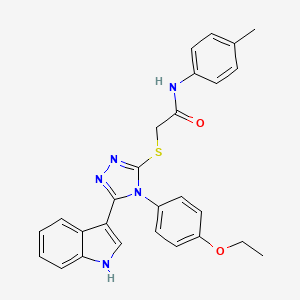

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2537073.png)

![Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B2537082.png)